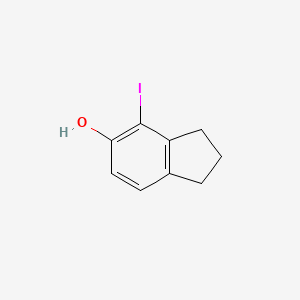
4-iodo-2,3-dihydro-1H-inden-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-iodo-2,3-dihydro-1H-inden-5-ol is an organic compound with the molecular formula C9H9IO It is a derivative of indan, featuring an iodine atom at the 4-position and a hydroxyl group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-2,3-dihydro-1H-inden-5-ol typically involves the iodination of 2,3-dihydro-1H-inden-5-ol. One common method is the electrophilic substitution reaction, where iodine is introduced to the indan ring in the presence of an oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed.
化学反応の分析
Types of Reactions
4-iodo-2,3-dihydro-1H-inden-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of 2,3-dihydro-1H-inden-5-ol.
Substitution: The iodine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of 4-iodo-2,3-dihydro-1H-inden-5-one.
Reduction: Formation of 2,3-dihydro-1H-inden-5-ol.
Substitution: Formation of 4-substituted-2,3-dihydro-1H-inden-5-ol derivatives.
科学的研究の応用
4-iodo-2,3-dihydro-1H-inden-5-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules
Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 4-iodo-2,3-dihydro-1H-inden-5-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds, while the iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2,3-dihydro-1H-inden-5-ol: Lacks the iodine atom, making it less reactive in certain substitution reactions.
4-bromo-2,3-dihydro-1H-inden-5-ol: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
4-chloro-2,3-dihydro-1H-inden-5-ol: Contains a chlorine atom, which is less bulky and less reactive compared to iodine.
Uniqueness
4-iodo-2,3-dihydro-1H-inden-5-ol is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher reactivity in nucleophilic substitution reactions and the ability to form halogen bonds. These characteristics make it a valuable compound in synthetic chemistry and potential pharmaceutical applications.
特性
分子式 |
C9H9IO |
|---|---|
分子量 |
260.07 g/mol |
IUPAC名 |
4-iodo-2,3-dihydro-1H-inden-5-ol |
InChI |
InChI=1S/C9H9IO/c10-9-7-3-1-2-6(7)4-5-8(9)11/h4-5,11H,1-3H2 |
InChIキー |
PSDPMOUUPPTVBN-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C1)C(=C(C=C2)O)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[6-bromo-4-(methoxycarbonyl)-1H-indol-1-yl]acetic acid](/img/structure/B13451546.png)
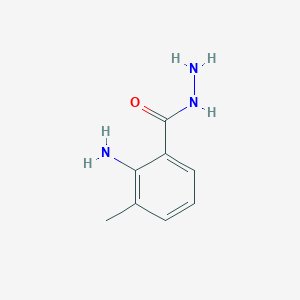
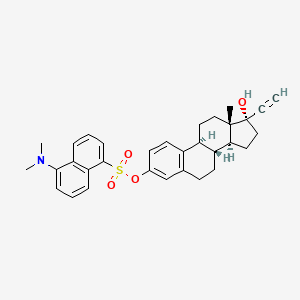
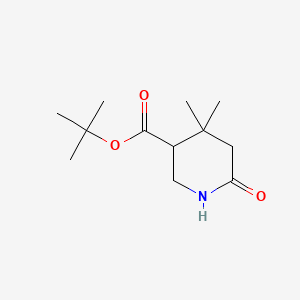
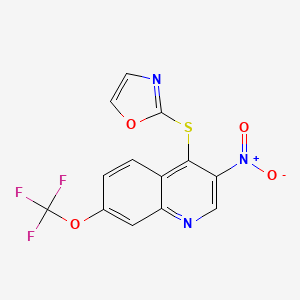
![5-[2-[Bis(phenylmethyl)amino]-1-hydroxyethyl]-2-hydroxybenzamide](/img/structure/B13451572.png)
![6-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one hydrochloride](/img/structure/B13451575.png)
![{1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanol](/img/structure/B13451577.png)
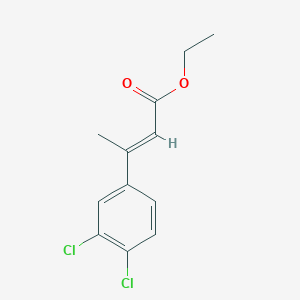
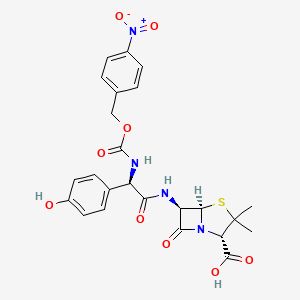
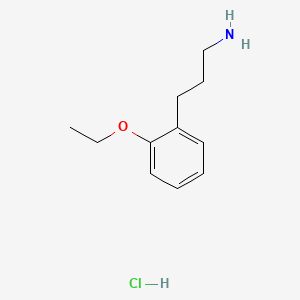
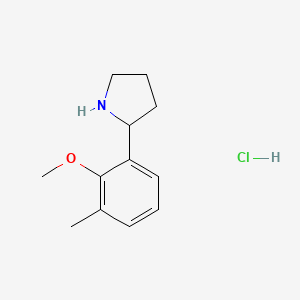

![3-[(Tert-butyldimethylsilyl)oxy]-5-methoxyaniline](/img/structure/B13451625.png)
